

AVE-9488: Application Notes and Protocols for Angiogenesis Research

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Compound of Interest

Compound Name:	AVE-9488
CAS No.:	291756-32-6
Cat. No.:	B1666144

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Introduction

AVE-9488 is a potent and selective small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression and activity, **AVE-9488** increases the production of nitric oxide (NO), a critical signaling molecule in cardiovascular physiology and a key mediator of angiogenesis.[1][2] NO plays a crucial role in promoting the proliferation, migration, and differentiation of endothelial cells, which are fundamental processes in the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing **AVE-9488** to study angiogenesis in various in vitro and ex vivo models.

Mechanism of Action

AVE-9488 enhances the transcriptional activity of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1] This results in greater production of NO in endothelial cells. The downstream effects of elevated NO levels contribute to angiogenesis by modulating various signaling pathways, including those involving vascular endothelial growth factor (VEGF).[3] The

pro-angiogenic effects of **AVE-9488** are dependent on eNOS, as its activity is abrogated in eNOS-deficient models.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative effects of **AVE-9488** on various parameters related to angiogenesis.

Cell Type	Treatment	Fold Change in eNOS mRNA Expression	Fold Change in eNOS Protein Expression	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	5 μ M AVE-9488 for 18-24 hours	1.6 \pm 0.3	1.7 \pm 0.2	[1]
Bone Marrow Mononuclear Cells (from ICMP patients)	AVE-9488 (concentration not specified)	2.1	-	[1]

Cell Type	Treatment	Fold Change in eNOS Activity	Reference
Bone Marrow Mononuclear Cells (from ICMP patients)	AVE-9488 (concentration not specified)	>3.0	[1]
Rat Bone Marrow (post-myocardial infarction)	25 ppm AVE-9488 in diet for 3 days	~2.85	[3]

Parameter	Model System	Treatment	Fold Change vs. Control	Reference
Migratory Capacity of Bone Marrow Mononuclear Cells	In vitro migration assay	AVE-9488 (concentration not specified)	Enhanced (P < 0.01)	[1]
Circulating Endothelial Progenitor Cells	Rats post-myocardial infarction	25 ppm AVE-9488 in diet for 3 days	5.2	[3]
Neovascularization Capacity	Ischemic hind limb model in vivo	Infusion of AVE-9488 pre-treated BMCs	Improved (P < 0.001)	[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of **AVE-9488** on angiogenesis are provided below.

Protocol 1: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of endothelial cells to **AVE-9488**.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Basal Medium (EBM) supplemented with 0.5% FBS
- **AVE-9488** (stock solution in DMSO)
- VEGF (positive control)
- Transwell inserts with 8.0 µm pore size polycarbonate membrane

- 24-well plates
- Calcein-AM or DAPI stain
- Fluorescence microscope

Procedure:

- Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with EBM containing 0.5% FBS.
- Assay Setup:
 - In the lower chamber of the 24-well plate, add 600 μ L of EBM with 0.5% FBS containing either vehicle (DMSO), **AVE-9488** (e.g., 1, 5, 10 μ M), or VEGF (e.g., 20 ng/mL) as a positive control.
 - Harvest the serum-starved HUVECs and resuspend them in EBM with 0.5% FBS at a concentration of 1×10^6 cells/mL.
 - Add 100 μ L of the cell suspension (1×10^5 cells) to the upper chamber of the Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
- Cell Staining and Quantification:
 - After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
 - Stain the cells with a fluorescent dye such as Calcein-AM or DAPI.
 - Image the lower surface of the membrane using a fluorescence microscope.

- Quantify the number of migrated cells per field of view. Calculate the average from multiple fields.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

- HUVECs
- Endothelial Cell Growth Medium (EGM)
- Basement membrane extract (e.g., Matrigel®)
- **AVE-9488** (stock solution in DMSO)
- VEGF (positive control)
- 96-well plates
- Calcein-AM
- Inverted fluorescence microscope

Procedure:

- Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a 96-well plate with 50 μ L of the extract per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Seeding:
 - Harvest HUVECs and resuspend them in EGM at a concentration of 1.5×10^5 cells/mL.
 - Prepare cell suspensions containing vehicle (DMSO), **AVE-9488** (e.g., 1, 5, 10 μ M), or VEGF (e.g., 50 ng/mL).

- Add 100 μ L of the cell suspension to each coated well.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
- Visualization and Quantification:
 - Stain the cells with Calcein-AM for 30 minutes.
 - Visualize the tube network using an inverted fluorescence microscope.
 - Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Protocol 3: Ex Vivo Aortic Ring Assay

This assay assesses the sprouting of new vessels from an explanted aorta, providing a more physiologically relevant model of angiogenesis.

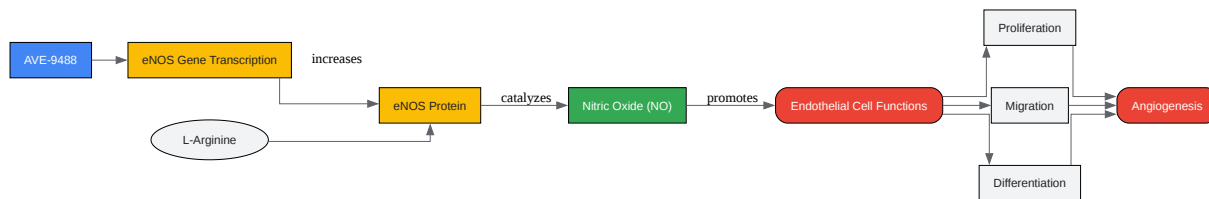
Materials:

- Thoracic aorta from a rat or mouse
- Serum-free endothelial basal medium (EBM)
- Collagen type I or basement membrane extract
- **AVE-9488** (stock solution in DMSO)
- VEGF (positive control)
- 48-well plates
- Surgical instruments
- Inverted microscope

Procedure:

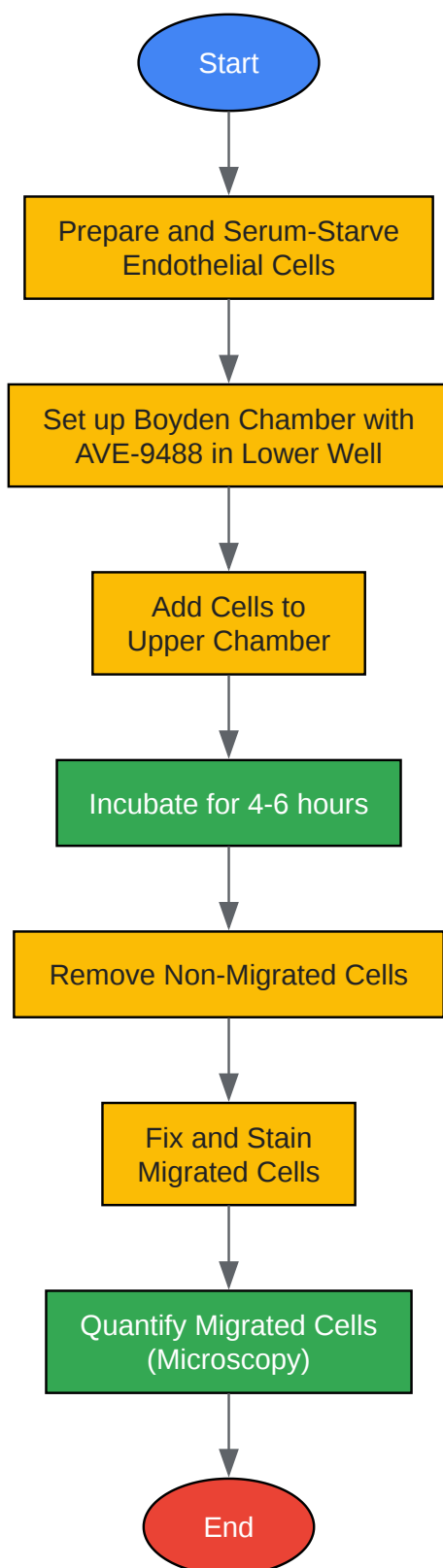
- Aorta Dissection: Euthanize the animal and dissect the thoracic aorta under sterile conditions. Place the aorta in cold EBM.
- Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
- Embedding:
 - Place a 100 μ L layer of collagen or basement membrane extract at the bottom of each well of a 48-well plate and allow it to solidify at 37°C.
 - Place one aortic ring in the center of each well.
 - Cover the ring with another 100 μ L of the matrix.
- Treatment: Add 500 μ L of EBM containing either vehicle (DMSO), **AVE-9488** (e.g., 1, 5, 10 μ M), or VEGF (e.g., 30 ng/mL) to each well.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.
- Quantification:
 - Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
 - Quantify the extent of sprouting by measuring the length and number of the vessels.

Visualization of Signaling Pathways and Workflows



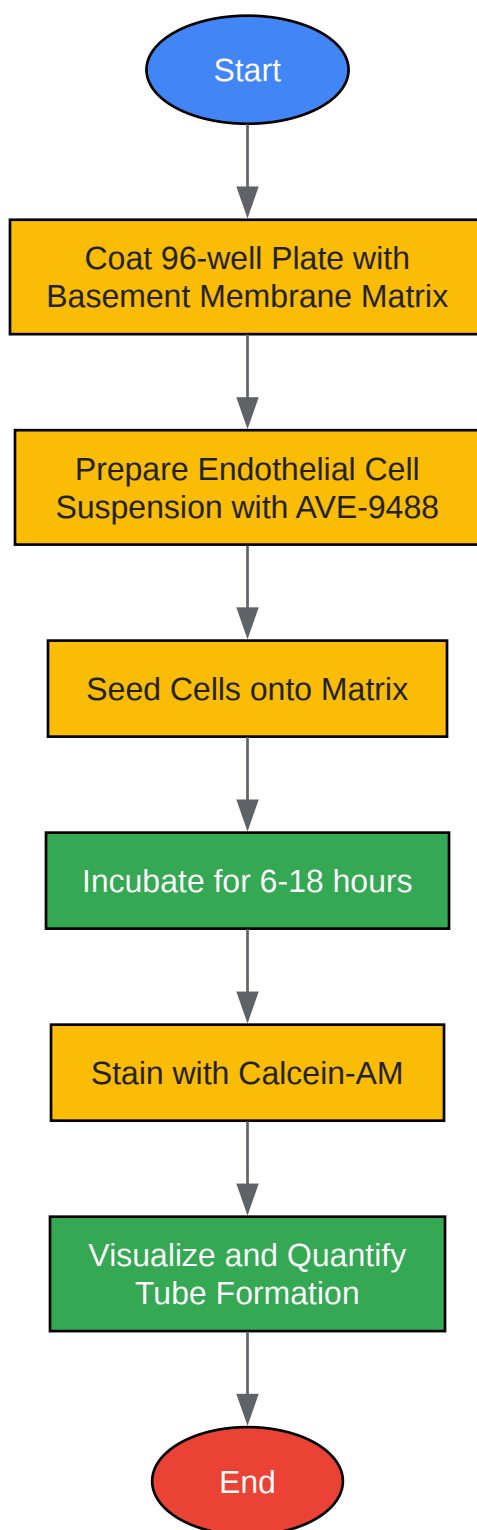
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Caption: **AVE-9488** enhances eNOS gene transcription, leading to increased NO production and promoting angiogenesis.



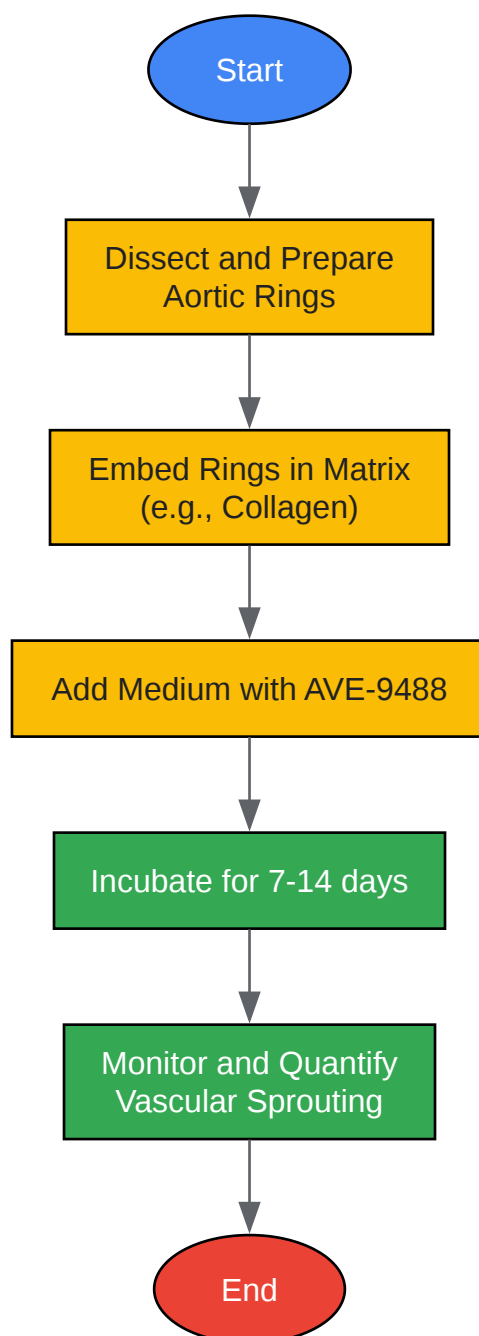
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Caption: Workflow for the endothelial cell migration assay using **AVE-9488**.



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Caption: Workflow for the endothelial cell tube formation assay using **AVE-9488**.



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Caption: Workflow for the ex vivo aortic ring angiogenesis assay using **AVE-9488**.

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